Glycyl-L-phenylalanyl-L-seryl-L-proline
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Overview
Description
Glycyl-L-phenylalanyl-L-seryl-L-proline is a tetrapeptide composed of four amino acids: glycine, phenylalanine, serine, and prolineThe molecular formula of this compound is C19H26N4O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for serine and proline.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-phenylalanyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation.
Major Products Formed
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Smaller peptide fragments.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Glycyl-L-phenylalanyl-L-seryl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, leading to neuroprotective effects . The peptide can influence various cellular processes, including apoptosis and necrosis, by interacting with key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with an additional phenylalanine residue.
Glycyl-L-seryl-L-phenylalanine: Contains serine and phenylalanine but lacks proline.
Glycyl-L-phenylalanyl-L-seryl-L-alanine: Similar structure but with alanine instead of proline.
Uniqueness
Glycyl-L-phenylalanyl-L-seryl-L-proline is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of proline, a cyclic amino acid, contributes to the peptide’s stability and conformation, making it suitable for various applications.
Properties
CAS No. |
23827-99-8 |
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Molecular Formula |
C19H26N4O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N4O6/c20-10-16(25)21-13(9-12-5-2-1-3-6-12)17(26)22-14(11-24)18(27)23-8-4-7-15(23)19(28)29/h1-3,5-6,13-15,24H,4,7-11,20H2,(H,21,25)(H,22,26)(H,28,29)/t13-,14-,15-/m0/s1 |
InChI Key |
OICJYDYPVUYVDT-KKUMJFAQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)O |
Origin of Product |
United States |
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